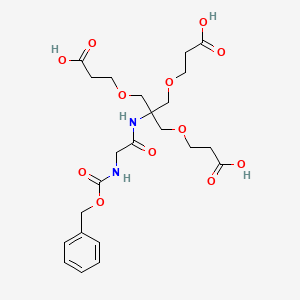
4-Chloro-6,7-dimethoxyquinazolin-2-amine
Übersicht
Beschreibung
4-Chloro-6,7-dimethoxyquinazolin-2-amine, also known as 2-Chloro-6,7-dimethoxy-4-quinazolinamine, is a chemical compound with the molecular formula C10H10ClN3O2 . It belongs to the quinazoline family of compounds .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI stringInChI=1S/C10H10ClN3O2/c1-15-7-3-5-6 (4-8 (7)16-2)13-10 (11)14-9 (5)12/h3-4H,1-2H3, (H2,12,13,14) . The molecular weight is 239.66 g/mol . Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 210-212°C. It is slightly soluble in water, but soluble in DMSO, ethanol, and other organic solvents.Wissenschaftliche Forschungsanwendungen
Anticancer Research
- Scientific Field: Medicinal Chemistry
- Application Summary: 4,6,7-substituted quinazoline derivatives, which include 4-Chloro-6,7-dimethoxyquinazolin-2-amine, were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .
- Methods of Application: The compounds were synthesized and their antiproliferative activities were evaluated against various human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 .
- Results: Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro. It was found to inhibit the colony formation and migration of MGC-803 cells, induce apoptosis of MGC-803 cells, and induce cell cycle arrest at G1-phase .
Plant Growth Regulation
- Scientific Field: Plant Physiology
- Application Summary: 4-Chloro-6,7-dimethoxybenzoxazolin-2-one, a derivative of 4-Chloro-6,7-dimethoxyquinazolin-2-amine, was isolated from light-grown maize shoots and found to inhibit auxin, a plant hormone .
- Methods of Application: The substance was isolated from light-grown maize shoots and its structure was determined by spectroscopic methods .
- Results: The substance was found to inhibit auxin, a plant hormone that plays a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Protein Kinase Inhibition
- Scientific Field: Biochemistry
- Application Summary: 4-anilinoquinazolines derivatives, which include 4-Chloro-6,7-dimethoxyquinazolin-2-amine, inhibit certain protein kinases by competitively and reversibly inhibiting ATP binding at the ATP catalytic site .
- Methods of Application: The compounds were synthesized and their inhibitory activities were evaluated against various protein kinases .
- Results: Several quinazoline-based drugs, such as gefitinib, erlotinib, vandetanib, lapatinib, and afatinib, are used clinically to treat cancer .
Anticancer Efficacy in Human Breast and Colorectal Cancer
- Scientific Field: Oncology
- Application Summary: A novel series of 4-anilinoquinazoline analogues, which include 4-Chloro-6,7-dimethoxyquinazolin-2-amine, were evaluated for anticancer efficacy in human breast cancer (BT-20) and human colorectal cancer (CRC) cell lines (HCT116, HT29, and SW620) .
- Methods of Application: The compounds were synthesized and their anticancer activities were evaluated against various human cancer cell lines .
- Results: The study is still ongoing and the results are yet to be published .
HPLC Column Separation
- Scientific Field: Analytical Chemistry
- Application Summary: 4-Chloro-6,7-dimethoxyquinazolin-2-amine can be separated on a Newcrom R1 HPLC column .
- Methods of Application: The compound is applied to the HPLC column and the elution is monitored .
- Results: The compound is successfully separated from other components in the mixture .
Auxin-Inhibiting Substance in Maize Shoots
- Scientific Field: Plant Physiology
- Application Summary: A new auxin-inhibiting substance was isolated from light-grown maize shoots. The structural determination was performed by spectroscopic methods .
- Methods of Application: The substance was isolated from light-grown maize shoots and its structure was determined by spectroscopic methods .
- Results: The substance was found to inhibit auxin, a plant hormone that plays a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-6,7-dimethoxyquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRYMDFNFDJALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444075 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
CAS RN |
221698-39-1 | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxyquinazolin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)




